molecular formula C9H14N4 B1358585 3-Methyl-6-piperazin-1-ylpyridazine CAS No. 219635-87-7

3-Methyl-6-piperazin-1-ylpyridazine

Cat. No. B1358585
CAS RN: 219635-87-7
M. Wt: 178.23 g/mol
InChI Key: VJRHTFKXROTZLL-UHFFFAOYSA-N
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Description

3-Methyl-6-piperazin-1-ylpyridazine is a six-membered nitrogen-containing heterocyclic compound with two fused rings . It has a molecular formula of C9H14N4 and a molecular weight of 178.24 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 . This indicates that the molecule consists of a pyridazine ring with a methyl group at the 3-position and a piperazine ring at the 6-position .

Mechanism of Action

The mechanism of action of 3-Methyl-6-piperazin-1-ylpyridazine is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects and can inhibit the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-6-piperazin-1-ylpyridazine in lab experiments include its ability to encapsulate drugs and target specific cells, its potential use in cancer treatment, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-Methyl-6-piperazin-1-ylpyridazine. These include further studies on its mechanism of action, its potential use in drug delivery systems, and its potential use in cancer treatment. Additionally, studies can be conducted to determine the toxicity of this compound and its potential side effects. Further research can also be conducted to explore the anti-inflammatory effects of this compound and its potential use in treating inflammatory diseases.

Synthesis Methods

3-Methyl-6-piperazin-1-ylpyridazine can be synthesized using various methods, including the reaction of 3,6-dichloropyridazine with piperazine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3,6-dichloropyridazine with piperazine in the presence of a palladium catalyst.

Scientific Research Applications

3-Methyl-6-piperazin-1-ylpyridazine has gained attention in scientific research due to its potential applications in various fields. It has been studied for its potential use as a drug delivery system due to its ability to encapsulate drugs and target specific cells. This compound has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.

Biochemical Analysis

Biochemical Properties

3-Methyl-6-piperazin-1-ylpyridazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their catalytic activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are vital for cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, which further influence cellular functions. The compound’s ability to bind to specific biomolecules and alter their activity is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . These interactions can influence metabolic flux and alter the levels of metabolites within cells. The compound’s role in metabolic pathways highlights its potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.

properties

IUPAC Name

3-methyl-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRHTFKXROTZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640507
Record name 3-Methyl-6-(piperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219635-87-7
Record name 3-Methyl-6-(piperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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